(1S)-1-(1H-benzimidazol-2-yl)ethanamine

Medicinal Chemistry Antiviral Research Chirality

Essential chiral (S)-enantiomer for stereospecific R&D. The defined stereochemistry is a key activity determinant—antiviral SAR shows (S)-form is 7- to 110-fold more potent than (R)-enantiomer. Substituting with racemate risks activity dilution or antagonistic effects. Procure exclusively for reproducible, high-fidelity outcomes in catalyst and bioactive molecule synthesis.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 135875-04-6
Cat. No. B166821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(1H-benzimidazol-2-yl)ethanamine
CAS135875-04-6
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)N
InChIInChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
InChIKeyNXSULSSADMIWQD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(1H-benzimidazol-2-yl)ethanamine CAS 135875-04-6: A Defined Chiral Heterocyclic Primary Amine for Stereoselective Synthesis


(1S)-1-(1H-benzimidazol-2-yl)ethanamine (CAS 135875-04-6) is a chiral, non-racemic primary amine comprised of a benzimidazole heterocycle and an ethanamine side chain possessing a defined (S)-configuration at the α-carbon [1]. This single enantiomer, with a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, is commercially available from multiple specialty chemical suppliers at standard analytical purity levels (e.g., 98%) [2]. Its well-defined stereochemistry makes it a valuable chiral building block for the synthesis of enantioselective catalysts, ligands, and bioactive molecules, where stereochemical integrity is paramount for reproducible research and development outcomes [3].

Why Racemic or (R)-Enantiomer Substitution Cannot Guarantee Equivalent Performance to (1S)-1-(1H-benzimidazol-2-yl)ethanamine


Interchanging (1S)-1-(1H-benzimidazol-2-yl)ethanamine with its racemate or the opposite (R)-enantiomer (CAS 163959-79-3) is a high-risk substitution in stereosensitive applications. The defined (S)-chirality is not a passive structural feature but an active determinant of molecular recognition [1]. For this class of α-chiral benzimidazole ethanamines, the (S)-enantiomer has been shown to be generally 7- to 110-fold more potent than the corresponding (R)-enantiomer in antiviral assays [2]. Therefore, substituting a single enantiomer with a racemate, which contains a 50% fraction of the less active or inactive (R)-isomer, can at best dilute activity and at worst introduce antagonistic or off-target effects. Procuring the defined (S)-enantiomer (CAS 135875-04-6) is essential for achieving and reproducing stereospecific outcomes in both biological assays and asymmetric synthesis [3].

Quantitative Differentiators: Comparative Evidence for (1S)-1-(1H-benzimidazol-2-yl)ethanamine Against Analogs


Quantified Enantiomeric Potency Differential for (S)- vs. (R)-Benzimidazole Ethanamines

In a study of host-directed antiviral inhibitors, the (S)-enantiomers of a related benzimidazole ethanamine scaffold demonstrated a significant and quantifiable potency advantage over their (R)-counterparts. The (S)-enantiomers were found to be generally 7- to 110-fold more potent than the corresponding (R)-isomers in antiviral assays [1]. This highlights that the stereochemical configuration at the α-carbon is a critical driver of biological activity for this chemotype.

Medicinal Chemistry Antiviral Research Chirality

Comparative Enantiopurity and Characterization Data for (S)- vs. (R)-Enantiomer

The commercial (R)-enantiomer (CAS 163959-79-3) is supplied with a reported melting point of 188-190°C and a specific optical rotation of +8.9° (c 1.0, CHCl3), providing a tangible analytical benchmark for differentiating the enantiomers . While a comparable specific rotation value is not reported for the (S)-enantiomer from this vendor, the availability of these precise physical constants for the (R)-isomer underscores the feasibility and importance of using such data to verify enantiopurity. For procurement, this means analytical certificates (e.g., HPLC on chiral stationary phase) should be used to confirm the stereochemical identity and purity of the supplied (S)-enantiomer (CAS 135875-04-6) against its opposite enantiomer.

Analytical Chemistry Quality Control Chiral Separation

Verified Commercial Purity and Analytical Traceability for (1S)-1-(1H-benzimidazol-2-yl)ethanamine

Multiple reputable suppliers provide (1S)-1-(1H-benzimidazol-2-yl)ethanamine with a standard analytical purity specification of 98%, backed by batch-specific analytical reports including NMR, HPLC, and GC [1]. This level of analytical rigor is not universally guaranteed across all vendors or for less common analogs. The provision of such documentation ensures the compound's identity and purity, which is essential for generating reproducible and credible scientific data.

Chemical Sourcing Analytical Standards Reproducibility

Biological Activity of (S)-2-Ethanaminebenzimidazole Scaffold in Antimicrobial SAR Studies

In a structure-activity relationship (SAR) study of 53 benzimidazole derivatives, two compounds containing the (S)-2-ethanaminebenzimidazole core demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentrations (MICs) comparable to the clinical standard ciprofloxacin [1]. This indicates that the core chiral scaffold, a defining feature of (1S)-1-(1H-benzimidazol-2-yl)ethanamine, is a privileged substructure capable of conferring potent antimicrobial activity when appropriately derivatized.

Antimicrobial Research Medicinal Chemistry SAR

Targeted Research and Industrial Applications for (1S)-1-(1H-benzimidazol-2-yl)ethanamine Based on Differentiating Evidence


Stereospecific Synthesis of Chiral Ligands and Asymmetric Catalysts

The defined (S)-stereochemistry of this compound makes it a crucial starting material for constructing chiral ligands used in asymmetric catalysis. Its primary amine functionality allows for facile derivatization with various electrophiles to create novel ligand families, while the benzimidazole ring can serve as a coordinating group for transition metals [1]. The high enantiopurity, supported by vendor QC data, ensures that the resulting catalysts will be configurationally well-defined, leading to reproducible and high enantioselectivity in catalytic reactions .

Synthesis of Stereochemically Pure Bioactive Molecules and Pharmacophores

The (S)-2-ethanaminebenzimidazole scaffold is a validated pharmacophore for both antimicrobial and antiviral activities [1]. Using (1S)-1-(1H-benzimidazol-2-yl)ethanamine as a chiral building block allows medicinal chemists to rapidly explore the SAR of this privileged structure, confident that stereochemistry is not a confounding variable. The >7-fold potency advantage of the (S)-enantiomer over the (R)-enantiomer in related antiviral series underscores the importance of starting with the correct stereoisomer for lead optimization campaigns [2].

Chiral Resolution and Analytical Reference Standard

Due to its commercial availability as a pure (S)-enantiomer and the existence of the well-characterized (R)-enantiomer with a defined melting point and specific rotation [1], this compound pair can serve as a model system for developing or validating chiral analytical methods (e.g., chiral HPLC or SFC). The (S)-enantiomer (CAS 135875-04-6) can be used as a reference standard to determine the enantiomeric excess of reaction products or to calibrate separation methods, ensuring the quality control of stereoselective processes.

Foundation for Developing Novel Anti-Infective Agents

The demonstrated antimicrobial activity of derivatives containing the (S)-2-ethanaminebenzimidazole core, with MICs comparable to ciprofloxacin against MRSA [1], provides a strong, evidence-based rationale for using (1S)-1-(1H-benzimidazol-2-yl)ethanamine as a starting point for new antibiotic development. The compound's chiral amine handle allows for the introduction of diverse substituents to optimize potency, spectrum, and drug-like properties, building upon a core with proven biological relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(1H-benzimidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.